molecular formula C13H19ClN2OS B4577174 3-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]propanamide

3-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]propanamide

Cat. No.: B4577174
M. Wt: 286.82 g/mol
InChI Key: DJAQVXMCNMLVBL-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]propanamide is a useful research compound. Its molecular formula is C13H19ClN2OS and its molecular weight is 286.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.0906621 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery as a Nonpeptide Agonist

A significant application of related compounds, specifically 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), has been in the discovery as a nonpeptidic agonist of the urotensin-II receptor. This discovery emerged from a functional cell-based screen and showed that AC-7954 had an EC50 of 300 nM at the human UII receptor, indicating potent activity. Further testing of enantiopure forms of AC-7954 revealed that the activity primarily resides in one of the enantiomers, making it a promising pharmacological research tool and potential drug lead for targeting the urotensin-II receptor, which has implications in cardiovascular and renal diseases among others (Croston et al., 2002).

Antidepressant Agent Potential

Another research avenue explored the potential of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, showing potent reserpine-prevention activity in mice, as antidepressant agents. This led to the synthesis and evaluation of various analogues for their antidepressant efficacy and side effects profile, with specific analogues demonstrating promising results in animal models for depression without significant anticholinergic side effects (Clark et al., 1979).

Antimicrobial Properties

Research on substituted 3-amino-1,1-diaryl-2-propanols has also extended into antimicrobial applications. A study synthesized and evaluated the antibacterial and antifungal activities of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, showcasing the antimicrobial potential of such compounds (Baranovskyi et al., 2018).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[2-(dimethylamino)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2OS/c1-16(2)9-8-15-13(17)7-10-18-12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAQVXMCNMLVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CCSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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